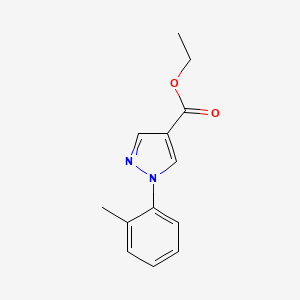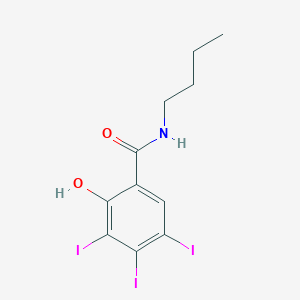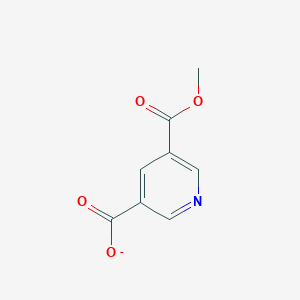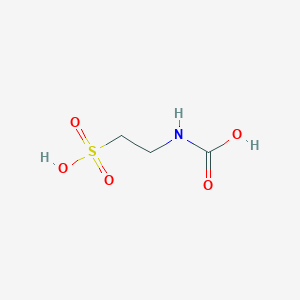
N'-(3-hydroxynaphthalene-2-carbonyl)thiophene-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(3-hydroxynaphthalene-2-carbonyl)thiophene-2-carbohydrazide is a complex organic compound that combines a naphthalene ring with a thiophene ring through a carbohydrazide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-hydroxynaphthalene-2-carbonyl)thiophene-2-carbohydrazide typically involves the condensation of 3-hydroxynaphthalene-2-carboxylic acid with thiophene-2-carbohydrazide. This reaction is often carried out in the presence of a dehydrating agent such as phosphorus trichloride in a solvent like chlorobenzene under microwave irradiation . The reaction conditions are optimized to achieve a high yield of the desired product.
Industrial Production Methods
While specific industrial production methods for N’-(3-hydroxynaphthalene-2-carbonyl)thiophene-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(3-hydroxynaphthalene-2-carbonyl)thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form a hydroxyl group.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of 3-naphthoylthiophene-2-carbohydrazide.
Reduction: Formation of 3-hydroxythiophene-2-carbohydrazide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N’-(3-hydroxynaphthalene-2-carbonyl)thiophene-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Mécanisme D'action
The mechanism of action of N’-(3-hydroxynaphthalene-2-carbonyl)thiophene-2-carbohydrazide involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carbohydrazide: Shares the thiophene and carbohydrazide moieties but lacks the naphthalene ring.
3-hydroxynaphthalene-2-carboxylic acid: Contains the naphthalene ring but lacks the thiophene and carbohydrazide moieties.
Uniqueness
N’-(3-hydroxynaphthalene-2-carbonyl)thiophene-2-carbohydrazide is unique due to the combination of the naphthalene and thiophene rings, which imparts distinct electronic and steric properties. This unique structure enhances its potential as a versatile building block in organic synthesis and its effectiveness in various biological applications .
Propriétés
Numéro CAS |
331960-11-3 |
|---|---|
Formule moléculaire |
C16H12N2O3S |
Poids moléculaire |
312.3 g/mol |
Nom IUPAC |
N'-(3-hydroxynaphthalene-2-carbonyl)thiophene-2-carbohydrazide |
InChI |
InChI=1S/C16H12N2O3S/c19-13-9-11-5-2-1-4-10(11)8-12(13)15(20)17-18-16(21)14-6-3-7-22-14/h1-9,19H,(H,17,20)(H,18,21) |
Clé InChI |
ZYNIKKLYDOCGDO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NNC(=O)C3=CC=CS3)O |
Solubilité |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6-isopropylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14140831.png)

![(2E)-2-[(2E)-benzylidenehydrazinylidene]-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one](/img/structure/B14140857.png)

![2-(2,6-Dichlorophenyl)-10-hydroxy-5-oxidoimidazo[4,5-b]phenazin-5-ium](/img/structure/B14140865.png)

![1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14140884.png)

![N-[4-(Difluoromethyl)phenyl]acetamide](/img/structure/B14140904.png)
![2-[(2,2-Dimethylpropanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14140909.png)

![3,4-dichloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14140918.png)

